Ethyl docosa-4,7,10,13,16,19-hexaenoate is primarily derived from marine sources, particularly fish oils such as tuna oil. The compound is classified as a long-chain polyunsaturated fatty acid (PUFA) and belongs to the omega-3 fatty acid family. Its chemical structure can be represented by the molecular formula and a molecular weight of approximately .
The synthesis of ethyl docosa-4,7,10,13,16,19-hexaenoate typically involves several steps:
The molecular structure of ethyl docosa-4,7,10,13,16,19-hexaenoate consists of a long carbon chain with six cis-double bonds. The structure can be depicted as follows:
The presence of multiple double bonds contributes to its fluidity and reactivity compared to saturated fatty acids. The configuration of these double bonds plays a critical role in determining the compound's biological activity and interactions within biological membranes.
Ethyl docosa-4,7,10,13,16,19-hexaenoate participates in various chemical reactions typical of polyunsaturated fatty acids:
These reactions are essential for modifying the compound for various applications in food science and pharmaceuticals.
The mechanism of action of ethyl docosa-4,7,10,13,16,19-hexaenoate primarily relates to its role as an omega-3 fatty acid:
Ethyl docosa-4,7,10,13,16,19-hexaenoate exhibits several notable physical and chemical properties:
These properties are critical for its handling in laboratory settings and applications in research.
Ethyl docosa-4,7,10,13,16,19-hexaenoate has diverse applications:
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